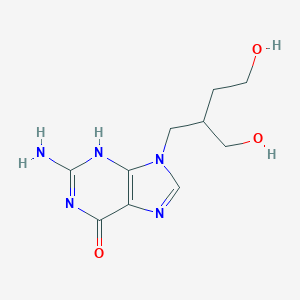

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine, also known as acyclovir, is an antiviral drug used to treat viral infections such as herpes simplex, varicella-zoster, and Epstein-Barr. It was first synthesized in the 1970s and has since become a widely used drug in the medical field.

Mécanisme D'action

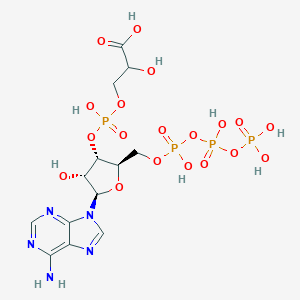

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine works by inhibiting the viral DNA polymerase enzyme, which is necessary for viral replication. It is converted to its active form, 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine triphosphate, by viral thymidine kinase. Acyclovir triphosphate then competes with deoxyguanosine triphosphate (dGTP) for incorporation into the viral DNA chain, leading to chain termination and inhibition of viral DNA synthesis.

Effets Biochimiques Et Physiologiques

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine has been shown to have low toxicity and high selectivity for viral DNA polymerase. It is well-tolerated by patients and has few side effects. The drug is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours after administration. It is eliminated primarily by renal excretion.

Avantages Et Limitations Des Expériences En Laboratoire

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine is a widely used drug in laboratory experiments due to its antiviral properties and low toxicity. However, there are some limitations to its use. One limitation is that it is only effective against viruses that have thymidine kinase, which is required for activation of the drug. Another limitation is the development of drug resistance in some viral strains, which can limit its effectiveness.

Orientations Futures

There are several future directions for research on 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine. One area of research is the development of new antiviral drugs based on the structure of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine. Another area of research is the study of the mechanism of drug resistance in viral strains, with the goal of developing new drugs that are effective against resistant strains. Additionally, research is needed to better understand the long-term effects of the drug on patients and to develop new methods of drug administration that improve patient outcomes.

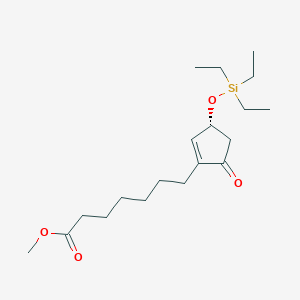

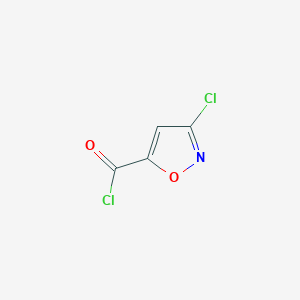

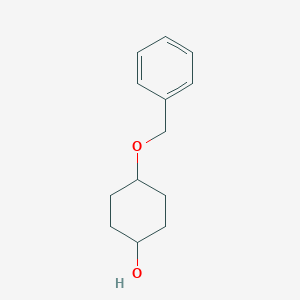

Méthodes De Synthèse

The synthesis of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine involves several steps. The starting material is guanine, which is then modified to form the intermediate compound, 6-chloropurine. The 6-chloropurine is then reacted with acetic anhydride to form 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine. The final product is obtained by purification through recrystallization.

Applications De Recherche Scientifique

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine has been extensively studied for its antiviral properties. It has been shown to be effective against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). It has also been studied for its potential use in the treatment of other viral infections such as cytomegalovirus (CMV) and human immunodeficiency virus (HIV).

Propriétés

IUPAC Name |

2-amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)3-6(4-17)1-2-16/h5-6,16-17H,1-4H2,(H3,11,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBFBAWJWLXVHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(CCO)CO)N=C(NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869696 |

Source

|

| Record name | 2-Amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine | |

CAS RN |

105868-85-7 |

Source

|

| Record name | 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105868857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.